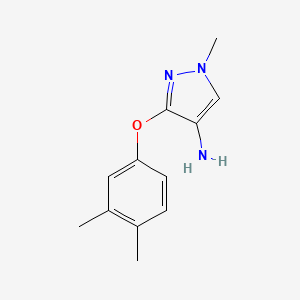

3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

Description

3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 3,4-dimethylphenoxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 233.27 g/mol. The compound has been listed in commercial catalogs (e.g., CymitQuimica) but is currently marked as discontinued, limiting its accessibility for research .

For example, 1-methyl-1H-pyrazol-4-amine derivatives are often prepared by coupling aryl halides with pyrazole amines under catalytic conditions, as seen in the synthesis of BTK inhibitors . Similar routes involving cesium carbonate and copper(I) bromide (e.g., ) may apply to this compound.

Properties

IUPAC Name |

3-(3,4-dimethylphenoxy)-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-4-5-10(6-9(8)2)16-12-11(13)7-15(3)14-12/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVXXBIJMFENAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NN(C=C2N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

-

Substitution with 3,4-Dimethylphenol: : The 3,5-dimethylpyrazole can then undergo a nucleophilic substitution reaction with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Methylation: : The final step involves the methylation of the pyrazole nitrogen. This can be achieved using methyl iodide in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid and sulfuric acid for nitration.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the dimethylphenoxy group suggests potential interactions with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Pyrazole-4-amine Derivatives

Key Observations:

Polarity: Methoxy groups (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) introduce higher polarity, impacting solubility and metabolic stability . Steric Effects: The position of dimethyl groups (3,4- vs. 2,3-) may influence binding to biological targets by altering steric hindrance .

Biological Relevance: Pyrazole-4-amine derivatives are frequently explored in medicinal chemistry for their role in kinase inhibition (e.g., BTK, EGFR) and anti-inflammatory applications . The 3,4-dimethylphenoxy substituent in the target compound may offer a balance between lipophilicity and steric bulk, making it a candidate for optimizing drug-like properties.

Safety Profiles :

- Compounds with methoxy groups (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) exhibit acute oral toxicity (Category 4) and skin irritation risks, necessitating stringent handling protocols .

- Data on the target compound’s toxicity are lacking, but analogs suggest similar precautions may apply.

Biological Activity

3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine (CAS: 1431968-05-6) is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H16ClN3O

- Molar Mass : 253.73 g/mol

-

Structure :

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological effects such as anti-inflammatory, anti-tumor, and antimicrobial activities.

- Antitumor Activity : Some studies indicate that pyrazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism is similar to that observed in other antitumor agents.

- Antiviral Effects : Research has shown that modifications in the molecular structure can enhance antiviral properties. The presence of specific substituents on the phenyl moiety can influence the biological activity towards antiviral targets.

- Anti-inflammatory Properties : Compounds with pyrazole and phenoxy groups have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes.

Study 1: Antitumor Activity

A recent study synthesized various pyrazole derivatives and tested their antitumor efficacy. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Study 2: Antiviral Properties

In another investigation, a series of pyrazole derivatives were screened for antiviral activity against influenza virus strains. The findings suggested that structural variations could enhance inhibitory effects on viral replication. Specifically, the compound demonstrated promising activity in vitro, which warrants further exploration in vivo .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.